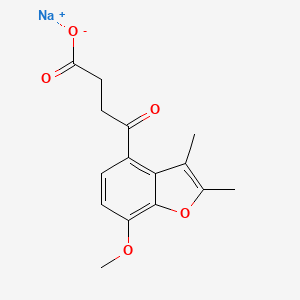
sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, may have unique properties due to its specific functional groups and molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes.
Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Formation of the Butanoate Group: The butanoate group can be introduced through esterification reactions involving butanoic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions may target the carbonyl group in the butanoate moiety.
Substitution: Substitution reactions can occur at the benzofuran core, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific molecular interactions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” would depend on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzofuran: A simpler benzofuran derivative with a methoxy group.
2,3-Dimethylbenzofuran: A benzofuran derivative with two methyl groups.
Benzofuran-4-butanoate: A benzofuran derivative with a butanoate group.
Uniqueness
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler benzofuran derivatives.
Propiedades
Número CAS |
73698-59-6 |
|---|---|
Fórmula molecular |
C15H15NaO5 |
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H16O5.Na/c1-8-9(2)20-15-12(19-3)6-4-10(14(8)15)11(16)5-7-13(17)18;/h4,6H,5,7H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
FIDFIYACOGBTKM-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(OC2=C(C=CC(=C12)C(=O)CCC(=O)[O-])OC)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


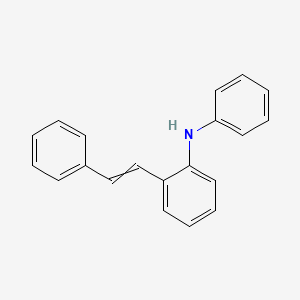
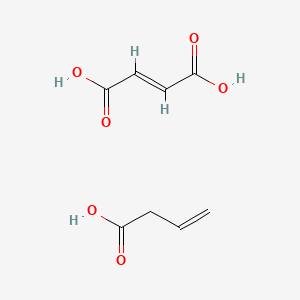
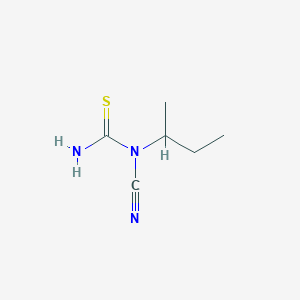
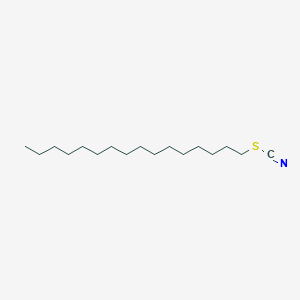
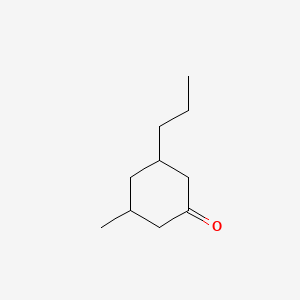
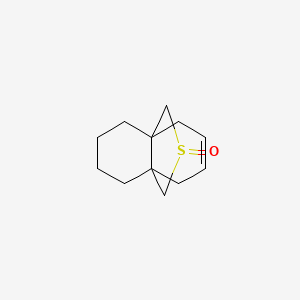
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

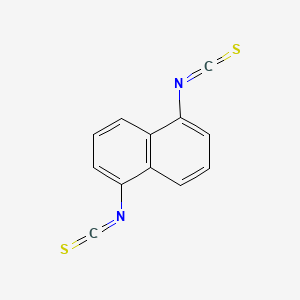
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
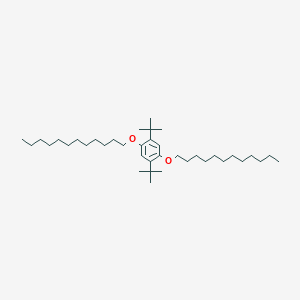
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
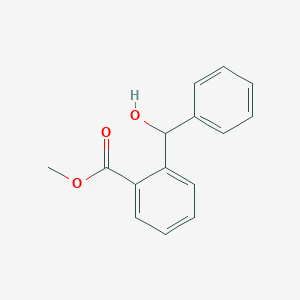
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
